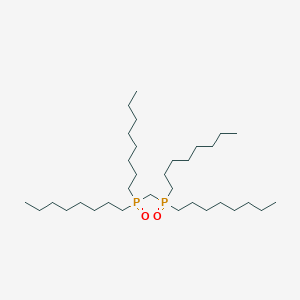
Methylenebis(dioctylphosphine) oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis(dioctylphosphine) oxide is an organophosphorus compound characterized by the presence of two dioctylphosphinyl groups attached to a central methane molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(dioctylphosphinyl)methane typically involves the reaction of dioctylphosphine with a suitable methylene precursor under controlled conditions. One common method involves the use of dichloromethane as the methylene source, reacting with dioctylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of bis(dioctylphosphinyl)methane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis(dioctylphosphine) oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl groups back to phosphines.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Dioctylphosphine.
Substitution: Various substituted phosphinylmethane derivatives.
Applications De Recherche Scientifique
Methylenebis(dioctylphosphine) oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of bis(dioctylphosphinyl)methane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, hydroformylation, and cross-coupling reactions. The dioctylphosphinyl groups provide steric and electronic effects that enhance the reactivity and selectivity of the metal complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane: Another organophosphorus compound with phenyl groups instead of octyl groups.
Bis(diphenylphosphino)ethane: Similar structure but with an ethane backbone.
Bis(diphenylphosphino)propane: Similar structure but with a propane backbone.
Uniqueness
Methylenebis(dioctylphosphine) oxide is unique due to the presence of long alkyl chains (octyl groups), which impart different solubility and steric properties compared to its phenyl-substituted analogs. These properties can influence the compound’s behavior in catalytic processes and its interactions with other molecules.
Propriétés
Numéro CAS |
21245-08-9 |
|---|---|
Formule moléculaire |
C33H70O2P2 |
Poids moléculaire |
560.9 g/mol |
Nom IUPAC |
1-[dioctylphosphorylmethyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C33H70O2P2/c1-5-9-13-17-21-25-29-36(34,30-26-22-18-14-10-6-2)33-37(35,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-33H2,1-4H3 |
Clé InChI |
KLUSKQHSCYPZST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CP(=O)(CCCCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCP(=O)(CCCCCCCC)CP(=O)(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















